molecular formula C19H25BrCl2N2O B12042207 2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride CAS No. 156809-94-8

2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride

Cat. No.: B12042207
CAS No.: 156809-94-8
M. Wt: 448.2 g/mol
InChI Key: KUNZASOANBEEKW-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride typically involves the reaction of 4-bromobenzaldehyde with 4-benzylpiperazine in the presence of a reducing agent. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the piperazine ring or the benzyl group.

    Reduction: Reduction reactions may target the bromophenyl group or the hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products

  • Oxidation of the piperazine ring may yield N-oxide derivatives.
  • Reduction of the bromophenyl group may produce phenyl derivatives.
  • Substitution reactions may result in the replacement of the bromine atom with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)piperazine
  • 4-Benzylpiperidine
  • 2-(4-Benzylpiperazine-1-yl)ethanol

Uniqueness

2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group and piperazine ring contribute to its reactivity and potential pharmacological activities.

Properties

CAS No.

156809-94-8

Molecular Formula

C19H25BrCl2N2O

Molecular Weight

448.2 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-(4-bromophenyl)ethanol;dihydrochloride

InChI

InChI=1S/C19H23BrN2O.2ClH/c20-18-8-6-17(7-9-18)19(23)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16;;/h1-9,19,23H,10-15H2;2*1H

InChI Key

KUNZASOANBEEKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)Br)O.Cl.Cl

Origin of Product

United States

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